Furo[3,2-b]pyridine-2-methanamine
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Overview
Description
Furo[3,2-b]pyridine-2-methanamine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[3,2-b]pyridine-2-methanamine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with a pyridine derivative, which undergoes a series of reactions including cyclization, functional group transformations, and amination to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-b]pyridine-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-b]pyridine-2-carboxylic acid, while reduction could produce furo[3,2-b]pyridine-2-methanol. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyridine or furan rings .
Scientific Research Applications
Furo[3,2-b]pyridine-2-methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to various bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of kinase inhibitors and other pharmacologically active agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of furo[3,2-b]pyridine-2-methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to fit into active sites of target proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridine: Another isomer with a different arrangement of the furan and pyridine rings.
Furo[2,3-c]pyridine: A related compound with a distinct ring fusion pattern.
Furo[3,2-c]pyridine: Another isomer with a unique structural configuration.
Uniqueness
Furo[3,2-b]pyridine-2-methanamine is unique due to its specific ring fusion and functional group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and development, as it can interact with biological targets in ways that other isomers cannot .
Properties
IUPAC Name |
furo[3,2-b]pyridin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCACSVZPNBEQDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)CN)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617860 |
Source
|
Record name | 1-(Furo[3,2-b]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153863-90-2 |
Source
|
Record name | 1-(Furo[3,2-b]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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